molecular formula C34H44N4O9 B1684288 Z-Ile-Glu-Pro-Phe-Ome

Z-Ile-Glu-Pro-Phe-Ome

Cat. No.: B1684288
M. Wt: 652.7 g/mol
InChI Key: NQFWNRFKRYMGAI-OXHJWIHTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: CH 5450 is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods: Industrial production of CH 5450 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: CH 5450 primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It can also participate in oxidation and reduction reactions depending on the functional groups present in the peptide chain .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

CH 5450 has a wide range of applications in scientific research:

Mechanism of Action

CH 5450 exerts its effects by inhibiting the activity of chymase, an enzyme involved in the conversion of angiotensin I to angiotensin II. By binding to the active site of chymase, CH 5450 prevents the enzyme from catalyzing this conversion, thereby reducing the levels of angiotensin II. This inhibition helps in regulating blood pressure and reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Uniqueness of CH 5450: CH 5450 is unique due to its specific amino acid sequence, which provides high selectivity and potency in inhibiting chymase. Its short peptide structure allows for efficient synthesis and modification, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(4S)-5-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O9/c1-4-22(2)29(37-34(45)47-21-24-14-9-6-10-15-24)31(42)35-25(17-18-28(39)40)32(43)38-19-11-16-27(38)30(41)36-26(33(44)46-3)20-23-12-7-5-8-13-23/h5-10,12-15,22,25-27,29H,4,11,16-21H2,1-3H3,(H,35,42)(H,36,41)(H,37,45)(H,39,40)/t22-,25-,26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFWNRFKRYMGAI-OXHJWIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ile-Glu-Pro-Phe-Ome
Reactant of Route 2
Z-Ile-Glu-Pro-Phe-Ome
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Reactant of Route 4
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Reactant of Route 6
Z-Ile-Glu-Pro-Phe-Ome

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